molecular formula C21H21NO3 B11287509 9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11287509
M. Wt: 335.4 g/mol
InChI Key: ITRVYCIILFWIJG-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine scaffold. Its structure includes a 4-isopropylphenyl group at position 9 and a methyl group at position 2. The chromeno-oxazinone core is known for its conformational rigidity, which influences its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

4-methyl-9-(4-propan-2-ylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-13(2)15-4-6-16(7-5-15)22-11-18-19(24-12-22)9-8-17-14(3)10-20(23)25-21(17)18/h4-10,13H,11-12H2,1-3H3

InChI Key

ITRVYCIILFWIJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a one-pot Mannich type condensation cyclization reaction. This involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at 80-90°C . The products are characterized using various spectroscopic techniques such as 1H and 13C NMR, IR, and MS .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The anti-inflammatory activity of this compound is primarily due to its ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are crucial in the regulation of inflammatory responses. By suppressing these pathways, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position 9/4) Melting Point (°C) Yield (%) Key Structural Differences References
9-(4-Isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (Target) 4-isopropylphenyl / methyl N/A N/A Bulky isopropyl group enhances lipophilicity. N/A
9-(4-Bromo-3-methylphenyl)-4-methyl-... (STL516974) 4-bromo-3-methylphenyl / methyl N/A N/A Bromine substitution increases molecular weight.
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-... (853892-92-9) 4-fluorobenzyl / 4-methoxyphenyl N/A N/A Fluorine and methoxy groups alter electronic properties.
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-2-methyl-... (4d, n=3) 4-hydroxybutyl / 4-methoxyphenyl 122–123 48 Hydroxybutyl chain increases polarity.
9-(3-Methoxybenzyl)-4-propyl-... (849011-55-8) 3-methoxybenzyl / propyl N/A N/A Propyl chain extends hydrophobicity.

Key Observations :

  • Substituent Effects : The 4-isopropylphenyl group in the target compound is bulkier than the 4-methoxyphenyl () or 4-fluorophenyl () groups in analogs, which may reduce solubility but enhance binding to hydrophobic targets.
  • Methyl vs.
  • Biological Implications : Compounds with hydroxyalkyl chains (e.g., 4-hydroxybutyl in ) exhibit lower melting points (122–123°C) due to increased flexibility, whereas rigid analogs like the target compound may exhibit higher thermal stability .

Biological Activity

The compound 9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to a class of heterocycles known for their diverse biological activities. This article reviews its biological activity based on current research findings, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C19H21NO3\text{C}_{19}\text{H}_{21}\text{N}\text{O}_{3}

This compound features a chromeno-oxazine core that is modified with an isopropylphenyl group and a methyl group, which are crucial for its biological activity.

Anticholinesterase Activity

Research has shown that derivatives of compounds containing the isopropylphenyl moiety exhibit significant anticholinesterase activity. For instance, one study reported that certain carbamate derivatives with similar structural features demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The IC50 values for these compounds ranged from 10 nM to 6,700 nM depending on the specific derivative and its stereochemistry .

Anti-inflammatory Effects

Compounds related to the oxazine class have been noted for their anti-inflammatory properties. A review highlighted that derivatives of 3,4-dihydro-2H-1,3-benzoxazine exhibited significant anti-inflammatory activity in various biological models. The introduction of substituents like isopropyl groups enhances the anti-inflammatory efficacy by modulating the compound's interaction with biological targets .

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound possess antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship suggests that modifications in the phenyl rings can lead to enhanced antimicrobial potency .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

Substituent Effect on Activity
Isopropyl groupEnhances anticholinesterase activity
Methyl groupModulates anti-inflammatory effects
Chromeno-oxazine coreEssential for maintaining biological activity

Research indicates that the position and nature of substituents significantly influence the pharmacological profile of these compounds. For instance, variations in the alkyl chain length or branching can alter binding affinity to target enzymes.

Case Studies

  • Inhibition Studies : A study focusing on the inhibition of cholinesterases demonstrated that compounds with an isopropylphenyl substituent showed varying degrees of inhibition with IC50 values indicating high potency against AChE and BChE .
  • Anti-inflammatory Testing : In vivo models were utilized to assess the anti-inflammatory potential of similar oxazine derivatives. Results indicated a marked reduction in inflammatory markers when treated with these compounds compared to control groups .
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain modifications led to enhanced antimicrobial activity, suggesting potential therapeutic applications in treating infections .

Q & A

Q. What are the key synthetic routes for preparing 9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves constructing the chromeno-oxazine core followed by introducing substituents. A multi-step approach is common:

  • Core formation : Cyclocondensation of hydroxylated coumarins or isoflavones with amino alcohols (e.g., 3-amino-1-propanol) in the presence of formaldehyde under reflux conditions .
  • Substituent introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts.
  • Optimization : Yield improvements require precise control of solvents (e.g., CHCl₃ for aminocoumarin reactions ), temperature (60–100°C for cyclization), and catalysts (e.g., morpholine derivatives for functional group retention ).
  • Purity : HPLC purification (>99% purity) is critical for biological studies .

Q. How is the structure of this compound validated, and what analytical techniques are most reliable?

Structural validation combines spectral and computational methods:

  • 1H/13C NMR : Key for confirming substituent positions (e.g., isopropylphenyl group integration at δ 1.2–1.4 ppm ).
  • IR spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and oxazine ring vibrations (1250–1300 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., C₂₃H₂₃NO₃ for derivatives ).
  • X-ray crystallography : Resolves tautomerization ambiguities (e.g., lactam-lactim tautomers in chromeno-oxazines ).

Advanced Research Questions

Q. What experimental design principles are critical for studying this compound’s biological activity (e.g., antitrypanosomal or anticancer effects)?

  • Dose-response assays : Use standardized cell lines (e.g., Trypanosoma brucei for antitrypanosomal activity ) with IC₅₀ calculations.
  • Control groups : Include positive controls (e.g., benznidazole for antiparasitic assays) and solvent controls .
  • Mechanistic studies :
    • Enzyme inhibition : Monitor target binding (e.g., malate dehydrogenase) via fluorescence polarization .
    • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability .
  • Statistical rigor : Use randomized block designs with replicates (n ≥ 4) to account for biological variability .

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., N-oxide derivatives in ferrocenyl analogs ).
  • Isotopic labeling : Trace reaction pathways (e.g., ¹⁵N-labeled formaldehyde to confirm tautomerization steps ).
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict stable tautomers and guide spectral assignments .

Q. What distinguishes this compound’s bioactivity from structurally similar derivatives (e.g., 12-chloro analogs or ferrocenyl hybrids)?

  • Substituent effects : The 4-isopropylphenyl group enhances lipophilicity (logP ~3.5), improving membrane penetration vs. polar 12-chloro derivatives .
  • Metal coordination : Ferrocenyl hybrids show redox-mediated cytotoxicity absent in the non-metallated compound .
  • SAR trends : Methyl substitution at position 4 reduces steric hindrance, increasing binding affinity to parasitic proteases .

Q. What methodologies are recommended for assessing environmental or metabolic stability of this compound?

  • Environmental fate : Use OECD 307 guidelines to study biodegradation in soil/water systems .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
  • Ecotoxicity : Conduct Daphnia magna assays to determine LC₅₀ values .

Methodological Considerations

Q. How should researchers optimize synthetic routes to minimize byproducts?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during coupling steps .
  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling efficiency .

Q. What frameworks guide the selection of biological targets for this compound?

  • Druggability metrics : Prioritize targets with high ligandability (e.g., kinases, GPCRs) using ChEMBL databases.
  • Pathway analysis : Link to oxidative stress pathways (e.g., Nrf2 activation) based on phenolic core antioxidant capacity .

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